Einecs 264-958-3

Description

Foundational Aspects and Historical Context of Related Chemical Structures

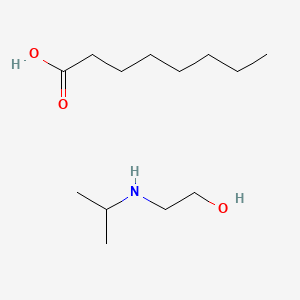

The scientific understanding of Octanoic acid, 2-(propan-2-ylamino)ethanol is built upon the extensive research history of its constituent molecules: octanoic acid and 2-(isopropylamino)ethanol (B91046).

Octanoic Acid , also known as caprylic acid, is a saturated fatty acid with an eight-carbon chain. It is a naturally occurring compound found in the milk of various mammals and is a minor constituent of coconut oil and palm kernel oil. Historically, fatty acids have been fundamental to the development of soap and detergent chemistry. The study of octanoic acid and other medium-chain fatty acids has contributed to our understanding of lipid metabolism and has found applications in the food industry and as an antimicrobial agent. nih.gov

2-(Isopropylamino)ethanol , or N-isopropylethanolamine, is a secondary amino alcohol. Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. gerli.com These compounds are versatile building blocks in organic synthesis. lookchem.com Research into amino alcohols has been driven by their utility in the synthesis of pharmaceuticals, polymers, and as precursors for emulsifiers and corrosion inhibitors. lookchem.comchembk.com The specific properties of N-isopropylethanolamine, such as its boiling point and density, are well-documented, providing a solid foundation for its use in chemical reactions. sigmaaldrich.comchemdad.com

The combination of these two precursors to form Octanoic acid, 2-(propan-2-ylamino)ethanol represents a convergence of fatty acid and amino alcohol chemistry, leading to a molecule with potential surfactant properties and other industrial applications.

Significance in Modern Chemical Synthesis and Reaction Studies

The reaction between a carboxylic acid, such as octanoic acid, and an amino alcohol like 2-(isopropylamino)ethanol can lead to the formation of either an ester or an amide. This reactivity is central to the significance of Octanoic acid, 2-(propan-2-ylamino)ethanol in chemical synthesis. The reaction conditions, including temperature, pressure, and the presence of catalysts, dictate the primary product. ontosight.ai

Ester Formation: The reaction between the carboxylic acid group of octanoic acid and the hydroxyl group of 2-(isopropylamino)ethanol results in an amino ester. This esterification is typically catalyzed by an acid.

Amide Formation: Alternatively, the reaction between the carboxylic acid group and the secondary amine of 2-(isopropylamino)ethanol yields a fatty amide. This amidation can be achieved thermally or with specific catalysts. nih.gov

The resulting compound, whether an ester or an amide, possesses an amphiphilic structure, which is significant for its potential use as a surfactant or emulsifier. ontosight.ai In contemporary research, fatty acid derivatives are explored for their role in creating novel materials. For instance, the amidation of fatty acids with amino alcohols is a key step in synthesizing components for bio-based polymers. researchgate.net The study of such reactions contributes to the development of more sustainable and environmentally friendly chemical processes.

The synthesis of a related compound, isopropyl octanoate (B1194180), through the esterification of octanoic acid with isopropanol, has been optimized using various catalysts, which can provide insights into the synthesis of the title compound. researchgate.net

Current Research Landscape and Key Academic Challenges for Octanoic Acid, 2-(Propan-2-ylamino)ethanol

While direct research on Octanoic acid, 2-(propan-2-ylamino)ethanol is limited, the broader landscape of fatty acid amino alcohol derivatives provides a context for its potential areas of investigation and the challenges involved.

Potential Research Areas:

Surfactant and Emulsifier Properties: Due to its amphiphilic nature, a primary area of research would be the characterization of its surfactant properties, such as critical micelle concentration and surface tension reduction. ontosight.ai These properties are crucial for applications in cosmetics, detergents, and industrial formulations. nih.gov

Corrosion Inhibition: Reaction products of octanoic acid with other amino alcohols have been investigated as corrosion inhibitors. chembk.com The nitrogen and oxygen atoms in the headgroup of Octanoic acid, 2-(propan-2-ylamino)ethanol could enable it to adsorb onto metal surfaces and form a protective layer.

Biological Activity: Some derivatives of octanoic acid have demonstrated biological activities, including antimicrobial properties. ontosight.ai Research could explore the potential of this compound in biomedical or agricultural applications, for example, as a biopesticide, similar to sucrose (B13894) octanoate esters. epa.govusda.gov

Key Academic Challenges:

Selective Synthesis: A significant challenge is the selective synthesis of either the ester or the amide form of the compound. Developing catalytic systems that favor one reaction pathway over the other is a key area of academic inquiry. nih.gov

Characterization: Thorough characterization of the physicochemical properties of the synthesized compound is essential. This includes detailed spectroscopic analysis and measurement of its performance in potential applications.

Structure-Property Relationships: A fundamental academic challenge lies in understanding the relationship between the molecular structure of fatty acid amino alcohol derivatives and their functional properties. For instance, how the branching of the isopropyl group influences its surfactant efficacy or corrosion inhibition capabilities compared to linear analogues.

Scope and Objectives of Advanced Scholarly Inquiry

Future advanced scholarly inquiry into Octanoic acid, 2-(propan-2-ylamino)ethanol would likely focus on several key objectives to unlock its scientific and industrial potential.

Proposed Research Objectives:

Development of Optimized Synthesis Protocols: A primary goal would be to establish and optimize synthetic routes to selectively produce the ester and amide derivatives of Octanoic acid, 2-(propan-2-ylamino)ethanol. This would involve a systematic study of various catalysts, reaction temperatures, and solvent systems.

Comprehensive Physicochemical Characterization: A thorough investigation of the compound's properties is necessary. This includes determining its thermal stability, phase behavior, and interfacial properties.

Elucidation of Performance in Target Applications: Advanced studies should aim to evaluate the performance of the compound in specific applications. For example, quantifying its effectiveness as a corrosion inhibitor for different metals under various conditions or assessing its emulsifying capabilities for specific oil-water systems.

Computational Modeling and Simulation: Molecular modeling and simulation studies could provide valuable insights into the compound's behavior at a molecular level. This could help in understanding its interaction with surfaces in corrosion inhibition or its self-assembly behavior in solution as a surfactant.

By pursuing these objectives, the scientific community can build a comprehensive understanding of Octanoic acid, 2-(propan-2-ylamino)ethanol and pave the way for its potential use in various technological applications.

Data Tables

Table 1: Properties of Precursor Molecules

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Octanoic Acid | 124-07-2 | C₈H₁₆O₂ | 144.21 | 239.7 |

| 2-(Isopropylamino)ethanol | 109-56-8 | C₅H₁₃NO | 103.16 | 172 |

Data sourced from public chemical databases. nih.govsigmaaldrich.com

Table 2: Potential Reaction Products

| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Compound Type |

| 2-(Isopropylamino)ethyl octanoate | C₁₃H₂₇NO₂ | 229.36 | Amino Ester |

| N-(2-hydroxyethyl)-N-isopropyloctanamide | C₁₃H₂₇NO₂ | 229.36 | Hydroxy Amide |

Molecular formula and molar mass are calculated based on the reaction of the precursors.

Despite a comprehensive search for scientific literature, specific details regarding the synthetic methodologies for the chemical compound "Octanoic Acid, 2-(propan-2-ylamino)ethanol" (EINECS 264-958-3) are not available in the public domain. Consequently, it is not possible to provide a detailed article covering the requested outline, including established and novel synthetic pathways, optimized reaction conditions, catalytic approaches, green synthesis principles, and derivatization strategies for this particular molecule.

General synthetic routes for similar compounds, such as esters and amides of octanoic acid with other amino alcohols, are documented. These typically involve well-established reactions like Fischer esterification or direct amidation. For instance, the reaction between a carboxylic acid and an alcohol to form an ester is a common synthetic route. Similarly, the formation of an amide bond between a carboxylic acid and an amine is a fundamental organic reaction.

However, without specific studies on "Octanoic Acid, 2-(propan-2-ylamino)ethanol," any discussion on optimized reaction conditions, yield enhancements, specific catalytic systems, the use of sustainable solvents, process intensification, waste minimization strategies, or derivatization and structural modification would be speculative and not based on verified scientific research for this exact compound.

Therefore, the requested in-depth article with data tables and detailed research findings cannot be generated at this time due to the absence of specific scientific literature on the synthesis and reaction engineering of "Octanoic Acid, 2-(propan-2-ylamino)ethanol".

Properties

CAS No. |

64601-13-4 |

|---|---|

Molecular Formula |

C13H29NO3 |

Molecular Weight |

247.37 g/mol |

IUPAC Name |

octanoic acid;2-(propan-2-ylamino)ethanol |

InChI |

InChI=1S/C8H16O2.C5H13NO/c1-2-3-4-5-6-7-8(9)10;1-5(2)6-3-4-7/h2-7H2,1H3,(H,9,10);5-7H,3-4H2,1-2H3 |

InChI Key |

CLUKHARRSZKCCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.CC(C)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Octanoic Acid, 2 Propan 2 Ylamino Ethanol

Derivatization and Structural Modification of Octanoic Acid, 2-(Propan-2-ylamino)ethanol

Synthesis of Structurally Related Analogues

The synthesis of compounds structurally related to octanoic acid, 2-(propan-2-ylamino)ethanol, primarily involves the formation of either an ester or an amide linkage between a fatty acid and an amino alcohol. The specific outcome of the reaction is highly dependent on the chosen synthetic route and reaction conditions. These analogues are of interest for their varied applications, leveraging the combined properties of fatty acids and amino alcohols.

One common approach to forming the amide analogue, N-(2-hydroxyethyl)-N-isopropyloctanamide, involves the condensation of octanoyl chloride (the acid chloride of octanoic acid) with 2-(isopropylamino)ethanol (B91046). This method is a standard procedure for amide synthesis and generally proceeds with good to excellent yields. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

Alternatively, direct amidation of octanoic acid with 2-(isopropylamino)ethanol can be achieved, although this typically requires more forcing conditions, such as high temperatures, and may be facilitated by catalysts. Microwave-assisted synthesis has also been shown to be an effective method for the preparation of fatty acid alkanolamides, often leading to high yields and reduced reaction times. This method has been successfully used for the synthesis of various amides, including benzoic acid monoethanolamide and diamides of tartaric acid with ethanolamine.

For the synthesis of the ester analogue, 2-(isopropylamino)ethyl octanoate (B1194180), classic Fischer-Speier esterification is a viable method. This involves reacting octanoic acid with 2-(isopropylamino)ethanol in the presence of a strong acid catalyst, such as sulfuric acid. To drive the equilibrium towards the product, it is common to remove the water formed during the reaction, for instance, by azeotropic distillation. Enzymatic synthesis using lipases has also been employed for the production of various fatty acid esters, offering a milder and more selective alternative to chemical catalysis. For example, isoamyl fatty acid esters have been synthesized from isoamyl alcohol and various fatty acids using a cutinase enzyme. nih.gov

The synthesis of other structurally related analogues can be achieved by varying either the fatty acid or the amino alcohol component. For instance, using different fatty acids (e.g., decanoic acid, palmitic acid) would result in analogues with different alkyl chain lengths. Similarly, employing different N-alkylated aminoethanols would lead to variations in the substituent on the nitrogen atom.

A general route for the N-alkylation of amino alcohols can be achieved through reductive amination of a primary amino alcohol with a ketone or aldehyde, followed by reduction of the resulting imine. For example, 2-aminoethanol can be reacted with acetone (B3395972) in the presence of a reducing agent to yield 2-(isopropylamino)ethanol. This product can then be used in the subsequent esterification or amidation reaction with octanoic acid.

The table below summarizes various synthetic approaches to analogues of octanoic acid, 2-(propan-2-ylamino)ethanol.

| Analogue Type | Synthetic Method | Reactants | Key Conditions/Catalysts | Typical Yield |

|---|---|---|---|---|

| Amide | Acyl Chloride Condensation | Octanoyl chloride, 2-(isopropylamino)ethanol | Base (e.g., triethylamine) | Good to Excellent |

| Amide | Direct Amidation | Octanoic acid, 2-(isopropylamino)ethanol | High temperature, optional catalyst | Variable |

| Amide | Microwave-Assisted Synthesis | Octanoic acid, 2-(isopropylamino)ethanol | Microwave irradiation | High |

| Ester | Fischer-Speier Esterification | Octanoic acid, 2-(isopropylamino)ethanol | Acid catalyst (e.g., H₂SO₄), water removal | Variable |

| Ester | Enzymatic Esterification | Octanoic acid, 2-(isopropylamino)ethanol | Lipase | Variable |

Chemical Reactivity and Mechanistic Investigations of Octanoic Acid, 2 Propan 2 Ylamino Ethanol

Interaction Studies with Diverse Chemical Substrates

Acid-Base Interactions and Proton Transfer Phenomena

The formation of Octanoic acid, 2-(propan-2-ylamino)ethanol is fundamentally an acid-base reaction. It involves the transfer of a proton from the carboxylic acid group (-COOH) of octanoic acid to the secondary amine group (-NH-) of 2-(propan-2-ylamino)ethanol. This results in the formation of an octanoate (B1194180) anion and a 2-(propan-2-ylammonio)ethanol cation, which are held together by electrostatic attraction.

Studies on mixtures of fatty acids and amines have shown that they can form protic ionic liquids (PILs) or molecular complexes through proton transfer. researchgate.net The extent of this proton transfer is a critical factor and is highly dependent on the structure of the amine. For instance, primary amines tend to facilitate a higher degree of proton transfer compared to tertiary amines. researchgate.net The presence of a hydroxyl group on the amine, as is the case with 2-(propan-2-ylamino)ethanol, can enhance proton transfer in tertiary amines. researchgate.net

The proton transfer process in such systems is not always a simple, direct event. In many cases, especially in the presence of a solvent like water, a "proton shuttle" mechanism is involved. masterorganicchemistry.com This is where a solvent molecule, such as water, facilitates the transfer of the proton from the acid to the amine. masterorganicchemistry.com This can be a concerted, albeit asynchronous, double proton transfer, where the transfer of the carboxyl hydrogen is followed by a second proton transfer to the amino group. rsc.org

Table 1: Factors Influencing Proton Transfer in Fatty Acid-Amine Systems

| Factor | Influence on Proton Transfer | Reference |

| Amine Structure | Primary amines generally lead to a higher degree of proton transfer than tertiary amines. | researchgate.net |

| Hydroxyl Groups | The presence of a hydroxyl group on the amine can increase the extent of proton transfer. | researchgate.net |

| Solvent | Solvents like water can act as a "proton shuttle," facilitating the transfer mechanism. | masterorganicchemistry.comrsc.org |

| pKa Difference | A significant difference in the pKa values of the acid and the amine favors salt formation. | nih.gov |

Ligand Binding and Complexation Chemistry

The octanoate and the protonated 2-(propan-2-ylamino)ethanol ions can participate in ligand binding and complexation with metal ions. The carboxylate group of the octanoate is a classic coordinating ligand for a wide range of metal ions.

Research on bis(amine)palladium(II) carboxylate complexes has demonstrated that in the presence of amine ligands, the carboxylate groups tend to bind to the palladium ion in a monodentate fashion. rsc.org This is in contrast to pure metal carboxylates which often form polymeric aggregates with bridging bidentate coordination. rsc.org In solution, the presence of the amine can lead to the disintegration of these aggregates and the formation of discrete metal complexes stabilized by the amine molecules. rsc.org

Furthermore, the components of the salt can be involved in ligand exchange reactions. For example, on the surface of nanoparticles, carboxylate ligands can be displaced by other functional groups with a higher affinity for the surface, such as thiols or phosphonic acids. nih.govunc.edu The kinetics of these exchange reactions are dependent on the nature of the incoming ligand. nih.gov

In nonpolar solvents, tertiary amines and fatty acids have been shown to form complexes with varying stoichiometries. Cryoscopic measurements have indicated the formation of complexes where two equivalents of a fatty acid are combined with one equivalent of a tertiary amine. dtic.mil These complexes can further associate with additional acid molecules to form less stable higher-order complexes. dtic.mil

Table 2: Ligand Binding and Complexation Characteristics

| System | Observation | Reference |

| Palladium(II) Carboxylate/Amine Complexes | Carboxylate binds in a monodentate fashion in the presence of amine ligands. | rsc.org |

| Ligand Exchange on Nanoparticles | Carboxylate ligands can be displaced by other functional groups like thiols and phosphonic acids. | nih.govunc.edu |

| Tertiary Amine-Fatty Acid in Nonpolar Solvents | Formation of 2:1 acid-amine complexes is observed. | dtic.mil |

Redox Behavior and Electron Transfer Mechanisms

The redox behavior of saturated fatty acids like octanoic acid is generally limited, as they lack the double bonds that are susceptible to oxidation. However, the broader class of fatty acids can participate in redox reactions, particularly unsaturated fatty acids. These can be metabolized into reactive electrophilic species that have significant biological signaling roles. nih.gov

The study of fatty acid nitroalkenes, which are formed from the reaction of nitrogen dioxide with unsaturated fatty acids, provides insight into the redox chemistry of modified fatty acids. nih.gov These compounds are electrophilic and can react with biological nucleophiles, and their reduction potentials have been studied using electrochemical methods. nih.gov

Advanced Analytical Chemistry Techniques for Octanoic Acid, 2 Propan 2 Ylamino Ethanol Research

Spectroscopic Methods for Molecular Structure and Compositional Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in the octanoic acid and 2-(propan-2-ylamino)ethanol salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure of the individual components of the salt. By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in the 2-(propan-2-ylamino)ethanol cation and the octanoate (B1194180) anion can be confirmed.

For the 2-(propan-2-ylamino)ethanol cation, ¹H NMR would identify signals for the methyl protons of the isopropyl group, the methine proton, the methylene (B1212753) groups of the ethanol (B145695) backbone, and the protons associated with the amine and hydroxyl groups. spectrabase.com In ¹³C NMR, distinct signals would correspond to the different carbon environments within the cation. spectrabase.comusn.no Similarly, the octanoate anion would show characteristic signals for its long alkyl chain and the carboxylate carbon. rsc.org

Quantitative NMR (qNMR) can also be employed, using an internal standard, to determine the exact concentration and purity of the compound. usn.noklivon.com The formation of the salt involves the protonation of the amine by the carboxylic acid, which can be observed in NMR by changes in the chemical shifts of nuclei near the amine and carboxylate groups compared to the free acid and base. usn.noresearchgate.net

Table 1: Expected ¹H and ¹³C NMR Data for the Components This table is illustrative, based on typical chemical shifts for the functional groups present. Actual values can vary based on solvent and experimental conditions.

| Component | Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| Octanoate | ¹³C | ~180 | Carboxylate Carbon (C=O) |

| ¹³C | ~14-40 | Alkyl Chain Carbons | |

| ¹H | ~2.2 | α-Methylene (CH₂) Protons | |

| ¹H | ~1.2-1.6 | Methylene (CH₂) Protons | |

| ¹H | ~0.9 | Terminal Methyl (CH₃) Protons | |

| 2-(Propan-2-ylamino)ethanol | ¹³C | ~45-65 | Carbons adjacent to N and O |

| ¹³C | ~20-25 | Isopropyl Methyl Carbons | |

| ¹H | ~3.0-4.0 | Methylene (CH₂) Protons | |

| ¹H | ~2.5-3.0 | Methine (CH) Proton |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of the individual ions. Using techniques like Electrospray Ionization (ESI), the cationic (2-(propan-2-ylamino)ethanol H⁺) and anionic (octanoate) components can be separated and their mass-to-charge ratios (m/z) measured with very high accuracy. rsc.org This allows for the calculation of their elemental formulas, confirming their identity. rsc.org For instance, the exact mass of the octanoate anion (C₈H₁₅O₂⁻) and the protonated 2-(propan-2-ylamino)ethanol cation (C₅H₁₄NO⁺) can be determined and compared to theoretical values, providing unequivocal identification. nih.govmassbank.eu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. In the analysis of this salt, these techniques are used to confirm the proton transfer from the carboxylic acid to the amine.

In the IR spectrum, the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a broad, strong N-H⁺ stretching band (often in the 2800-3200 cm⁻¹ region) are key indicators of salt formation. spectroscopyonline.com Additionally, the characteristic C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) is replaced by the asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻), which appear at approximately 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.netosti.gov The spectrum would also show C-H stretching and bending vibrations from the alkyl chains. osti.govspectrabase.com

Raman spectroscopy provides complementary information, particularly for the non-polar alkyl chains and skeletal vibrations. osti.gov

Table 2: Key Vibrational Bands for Salt Formation Analysis Based on typical values for amine salts of carboxylic acids.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid (Free) | O-H Stretch | 2500-3300 (broad) | IR |

| C=O Stretch | 1700-1725 | IR, Raman | |

| Carboxylate Anion (in Salt) | COO⁻ Asymmetric Stretch | 1550-1610 | IR |

| COO⁻ Symmetric Stretch | 1400-1450 | IR |

Chromatographic Separation Sciences for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the compound from its precursors, byproducts, or impurities, thereby allowing for purity assessment and quantitative analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. oiv.intoiv.int While the ionic liquid itself is non-volatile, GC can be used to analyze the starting materials, octanoic acid and 2-(propan-2-ylamino)ethanol, to ensure their purity before synthesis. spectrabase.comsigmaaldrich.com Furthermore, GC coupled with Mass Spectrometry (GC-MS) is a powerful method for identifying volatile impurities in the final product. massbank.eunih.govcreative-proteomics.com Analysis of octanoic acid by GC is a standard procedure in various fields. oiv.intoiv.int

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the analysis of ionic liquids. sielc.com Since the compound consists of separate cationic and anionic components, traditional reversed-phase HPLC can be challenging. sielc.com However, specialized methods have been developed for ionic liquid analysis:

Mixed-Mode Chromatography: Columns like the Obelisc R or Trinity P1, which possess both reversed-phase and ion-exchange properties, can simultaneously retain and separate the 2-(propan-2-ylamino)ethanol cation and the octanoate anion in a single run. sielc.comchromatographyonline.com

Ion-Pairing Chromatography: A reversed-phase column can be used with a mobile phase containing an ion-pairing agent that forms a neutral complex with the analyte ions, allowing for their retention and separation.

Hydrophilic Interaction Chromatography (HILIC): This technique is also suitable for separating polar ions. chromatographyonline.com

Method development in HPLC for this compound would involve optimizing the mobile phase (e.g., pH, buffer concentration, organic modifier content) and selecting the appropriate column to achieve effective separation and quantification. sielc.comchem-soc.sinovapublishers.com Detection can be accomplished using UV (if an impurity is the target), an Evaporative Light Scattering Detector (ELSD), or ideally, Mass Spectrometry (LC-MS) for sensitive and selective analysis. sielc.comchromatographyonline.com

Table 3: Summary of Chromatographic Techniques

| Technique | Application for Einecs 264-958-3 | Typical Analytes | Key Considerations |

|---|---|---|---|

| GC | Purity analysis of starting materials; detection of volatile impurities. | Octanoic acid, 2-(propan-2-ylamino)ethanol, volatile organic compounds. | The salt itself is non-volatile. Derivatization may be needed for certain analyses. massbank.eu |

| HPLC | Purity assessment, quantification, and analysis of the ionic liquid. | The ionic liquid (cation and anion), non-volatile impurities. | Requires specialized columns (mixed-mode) or mobile phases (ion-pairing). sielc.comchromatographyonline.com |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Sample Analysis

Hyphenated analytical techniques are powerful tools for the separation, identification, and quantification of chemical compounds in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly well-suited for the analysis of octanoic acid and 2-(propan-2-ylamino)ethanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For octanoic acid, which is a medium-chain fatty acid, GC-MS analysis is a common approach, often involving a derivatization step to increase its volatility and improve chromatographic peak shape. creative-proteomics.comnih.gov A typical derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the carboxylic acid group into a more volatile trimethylsilyl (B98337) (TMS) ester. massbank.eu The sample is then introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification. researchgate.net

For 2-(propan-2-ylamino)ethanol, an amino alcohol, GC-MS can also be employed for its identification and quantification. nih.gov Its volatility allows for direct analysis, though derivatization of the amine and hydroxyl groups can also be performed. The mass spectrum of 2-(propan-2-ylamino)ethanol shows a characteristic fragmentation pattern that can be used for its identification in a sample. nih.gov

When analyzing the complex of octanoic acid and 2-(propan-2-ylamino)ethanol, GC-MS could be used in several ways. The complex could potentially be dissociated in the hot injection port of the GC, allowing for the simultaneous or sequential elution and detection of the individual components. Alternatively, a derivatization step could be employed to analyze both components in a single run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is ideal for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC-MS. For the analysis of octanoic acid, LC-MS/MS offers the advantage of direct analysis without the need for derivatization. nih.govdiva-portal.org The octanoic acid is first separated from the sample matrix using liquid chromatography, typically with a reversed-phase column. The eluent from the LC is then introduced into the mass spectrometer, where the octanoic acid molecules are ionized, often using electrospray ionization (ESI). In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to octanoic acid is selected and fragmented to produce a characteristic pattern of product ions, which provides a high degree of selectivity and sensitivity for quantification. nih.gov

LC-MS/MS is also a suitable technique for the analysis of 2-(propan-2-ylamino)ethanol and other ethanolamines. lcms.cz Similar to octanoic acid, it can be analyzed directly without derivatization. The high sensitivity of LC-MS/MS makes it particularly useful for detecting low concentrations of these compounds in various matrices.

For the analysis of the octanoic acid and 2-(propan-2-ylamino)ethanol complex, LC-MS/MS could be used to analyze the intact ionic pair or to separate and quantify the individual components in solution. The choice of mobile phase and ionization conditions would be critical for optimizing the analysis.

Table 1: GC-MS and LC-MS/MS Parameters for the Analysis of Octanoic Acid

| Parameter | GC-MS Analysis of Octanoic Acid | LC-MS/MS Analysis of Octanoic Acid |

| Sample Preparation | Derivatization with MSTFA to form TMS ester. massbank.eu | Direct injection or extraction followed by dissolution in a suitable solvent. nih.govdiva-portal.org |

| Chromatography Column | Capillary columns such as CP-SIL 8 CB or HP-FFAP. massbank.eursc.org | Reversed-phase columns like C18. diva-portal.org |

| Ionization Technique | Electron Ionization (EI). massbank.eu | Electrospray Ionization (ESI), often in negative ion mode. nih.govdiva-portal.org |

| Mass Analysis | Full scan for identification or selected ion monitoring (SIM) for quantification. researchgate.net | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. creative-proteomics.com |

| Internal Standards | Deuterated analogs like Octanoic Acid-d15 or Octanoic Acid-d2. caymanchem.comcaymanchem.com | Stable isotope-labeled internal standards such as [1-¹³C]-labeled Octanoic acid. nih.gov |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Studies on octanoic acid have utilized XRD to investigate its behavior in the liquid state, revealing the formation of clusters of dimers. scirp.org In the context of complexes, XRD has been used to study the crystal structure of lotus (B1177795) seed starch-octanoic acid complexes, showing changes in the crystal structure based on the fatty acid chain length. teagasc.ie Furthermore, the crystal structure of a complex of an enzyme with octanoic acid has been determined using X-ray diffraction. rcsb.org

Table 2: Expected Information from XRD Analysis of Octanoic Acid; 2-(Propan-2-ylamino)ethanol

| Structural Information | Description |

| Unit Cell Parameters | Dimensions and angles of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The positions of all atoms within the unit cell. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. |

| Conformation | The three-dimensional shape of the octanoic acid and 2-(propan-2-ylamino)ethanol moieties. |

Electroanalytical Methods for Quantitative and Qualitative Studies

Electroanalytical methods are a category of analytical techniques that use the relationship between electrical properties and chemical composition to determine the concentration of a substance in a solution. unimed.edu.ng

Voltammetry measures the current in a solution as a function of the potential applied to an electrode. While octanoic acid itself is not typically considered electrochemically active in the common sense of undergoing redox reactions at standard electrode potentials, its presence can influence electrochemical processes. Studies have shown that voltammetric methods can be used for the determination of the acid value of fats and oils, which includes octanoic acid. oup.com This is often achieved by titrating the acid with a standard base and detecting the endpoint voltammetrically. Furthermore, the electrochemical decarboxylation of n-octanoic acid to produce hydrocarbons has been investigated using voltammetry to study the reaction mechanism. acs.org The voltammetric response of self-assembled monolayers of long-chain carboxylic acids on electrode surfaces has also been studied to understand interfacial acid/base reactions. acs.org

For 2-(propan-2-ylamino)ethanol, direct redox activity amenable to voltammetry is not expected under normal conditions. However, its presence could influence the voltammetric behavior of other species in solution.

For the complex, voltammetric techniques could potentially be used to study the dissociation of the salt in solution or to monitor reactions involving either the octanoic acid or the 2-(propan-2-ylamino)ethanol component.

Potentiometry

Potentiometry measures the potential difference between two electrodes in a solution at or near zero current. It is a widely used technique for determining the concentration of ions in a solution. The most common application is the measurement of pH. For octanoic acid, potentiometric titration is a standard method for determining its concentration. nih.gov This involves titrating a solution of the acid with a standard solution of a strong base, such as sodium hydroxide, and monitoring the change in potential with a pH electrode. The equivalence point of the titration, which corresponds to the complete neutralization of the acid, can be used to calculate the concentration of the acid. libretexts.org Potentiometric methods have also been developed for the determination of carboxylic acids via iodometric titration. niscpr.res.in An electronic tongue array using potentiometric sensors has been shown to be feasible for the at-line determination of octanoic acid in cultivation broth. nih.gov

2-(Propan-2-ylamino)ethanol is a weak base, and its concentration in solution could also be determined by potentiometric titration with a standard solution of a strong acid. For the salt of octanoic acid and 2-(propan-2-ylamino)ethanol, potentiometric titration could be used to determine the concentration of the salt in a sample.

Conductometry

The salt of octanoic acid and 2-(propan-2-ylamino)ethanol would be expected to dissociate in aqueous solution into the octanoate anion and the 2-(propan-2-ylamino)ethylammonium cation. This would lead to an increase in the electrical conductivity of the solution compared to pure water. Conductometric measurements could therefore be used to determine the concentration of the salt in solution, provided that the contribution of other ions is known or can be controlled. The technique could also be used to study the dissociation equilibrium of the salt.

Table 3: Electroanalytical Methods for the Analysis of Octanoic Acid

| Technique | Principle | Application to Octanoic Acid | Research Findings |

| Voltammetry | Measures current as a function of applied potential. | Determination of acid value; study of electrochemical decarboxylation. oup.comacs.org | Can be used for indirect quantification and to study reaction mechanisms. |

| Potentiometry | Measures potential difference at near-zero current. | Direct quantification via acid-base titration. nih.govlibretexts.org | A reliable method for determining the concentration of octanoic acid in various samples. |

| Conductometry | Measures the electrical conductivity of a solution. | Characterization of solutions and microemulsions containing octanoic acid. mdpi.comscilit.com | Useful for studying the overall ionic content of a solution and phase behavior. |

Computational Chemistry and Theoretical Modeling of Octanoic Acid, 2 Propan 2 Ylamino Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, predict reactivity, and interpret spectroscopic data.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.comrush.edu It is a workhorse in computational chemistry for predicting the ground-state properties of molecules with a favorable balance between accuracy and computational cost. jmchemsci.com For Octanoic acid, 2-(propan-2-ylamino)ethanol, DFT calculations can provide a detailed picture of its molecular geometry, electronic distribution, and reactivity.

DFT studies would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From the optimized geometry, a wealth of information can be derived.

Key ground-state properties that can be calculated using DFT include:

Electron Density Distribution: This reveals the regions of high and low electron density within the molecule, which is crucial for understanding chemical bonding and intermolecular interactions.

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. jmchemsci.com

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. This is invaluable for predicting how the molecule will interact with other chemical species.

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. These parameters quantify the reactivity of different sites within the molecule.

Table 1: Hypothetical DFT-Calculated Ground State Properties of Octanoic Acid, 2-(Propan-2-ylamino)ethanol

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

| Polarizability | 25 ų | Measures the deformability of the electron cloud. |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Ab Initio Methods for Excited States and Spectroscopic Signatures

While DFT is primarily a ground-state theory, ab initio methods, such as Time-Dependent DFT (TD-DFT) and equation-of-motion coupled-cluster (EOM-CC) methods, can be employed to study excited states. This is crucial for understanding a molecule's response to light and for interpreting its spectroscopic signatures.

By calculating the energies of electronic excited states, it is possible to predict the absorption wavelengths in UV-Vis spectroscopy. Similarly, calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. The NIST WebBook provides experimental IR spectra for octanoic acid, which could be compared with theoretical predictions. nist.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of their conformational landscape and intermolecular interactions over time. researchgate.net This technique solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves.

Solvent Effects and Solvation Dynamics

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying solvent effects and solvation dynamics. For Octanoic acid, 2-(propan-2-ylamino)ethanol, which has both a nonpolar alkyl chain and a polar headgroup, its behavior in different solvents would be of great interest.

Simulations in water, for example, would likely show the octanoic acid tail avoiding the aqueous environment, while the polar headgroup, containing the amino alcohol moiety, would readily form hydrogen bonds with water molecules. This amphiphilic nature is a key characteristic of surfactants. nih.gov Research on the surface activity of octanoic acid in ethanol-water solutions has shown that its effectiveness as a surfactant decreases with increasing ethanol (B145695) concentration. nih.gov MD simulations have revealed that this is due to a decrease in the free energy driving force that pushes the octanoic acid to the surface at higher ethanol concentrations. nih.gov

Conformational Flexibility and Rotational Barriers

The rotatable bonds within the Octanoic acid, 2-(propan-2-ylamino)ethanol molecule allow for a wide range of conformations. nih.gov MD simulations can explore this conformational space, identifying the most stable conformers and the energy barriers between them. The molecule has 9 rotatable bonds, contributing to its flexibility. nih.gov Understanding the conformational preferences is important as different conformers can have different biological activities or physical properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govmdpi.com These models are widely used in drug discovery and environmental science to predict the properties of new or untested chemicals. nih.goveuropa.eu

Developing a QSAR/QSPR model for a class of compounds that includes Octanoic acid, 2-(propan-2-ylamino)ethanol would involve several steps:

Data Collection: A dataset of structurally related compounds with measured activity or property data is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., molecular shape). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity or property. imist.ma

Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation. mdpi.com

While a specific QSAR model for Octanoic acid, 2-(propan-2-ylamino)ethanol is not documented, QSAR studies have been successfully applied to related classes of compounds like amino alcohol derivatives and esters. imist.maresearchgate.net For instance, QSAR models have been developed to predict the flavor thresholds of esters in beverages and the antiproliferative activity of amino-modified perillyl alcohol derivatives. imist.maresearchgate.net Such models can be valuable for designing new compounds with desired properties.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic structure of a molecule. These descriptors are fundamental inputs for computational models. For Octanoic acid, 2-(propan-2-ylamino)ethanol, a variety of descriptors can be calculated using standard computational software and databases. These descriptors quantify different aspects of the molecular structure. nih.gov

Key computed descriptors for the compound provide a quantitative profile of its physicochemical properties. The molecular formula is C13H29NO3, and it has a molecular weight of approximately 247.37 g/mol . nih.gov Structural identifiers, such as the IUPAC name (octanoic acid;2-(propan-2-ylamino)ethanol), SMILES string (CCCCCCCC(=O)O.CC(C)NCCO), and InChIKey (CLUKHARRSZKCCJ-UHFFFAOYSA-N), precisely define the molecule for computational analysis. nih.gov

Other important descriptors relate to the molecule's potential for intermolecular interactions. These include the hydrogen bond donor count (3) and hydrogen bond acceptor count (4), which suggest its capacity to engage in hydrogen bonding. nih.gov The rotatable bond count (9) indicates its conformational flexibility. nih.gov The Topological Polar Surface Area (TPSA), calculated at 69.6 Ų, is a crucial descriptor for predicting transport properties. nih.gov

| Descriptor | Value | Reference |

|---|---|---|

| IUPAC Name | octanoic acid;2-(propan-2-ylamino)ethanol | nih.gov |

| Molecular Formula | C13H29NO3 | nih.gov |

| Molecular Weight | 247.37 g/mol | nih.gov |

| Exact Mass | 247.21474379 Da | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

| Topological Polar Surface Area (TPSA) | 69.6 Ų | nih.gov |

| Complexity | 126 | nih.gov |

| Covalently-Bonded Unit Count | 2 | nih.gov |

| InChIKey | CLUKHARRSZKCCJ-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCCCCCCC(=O)O.CC(C)NCCO | nih.gov |

Predictive Model Development for Chemical Behavior

Predictive models, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, leverage molecular descriptors to forecast the chemical behavior and properties of molecules. mdpi.orgrsc.org While specific predictive models for Octanoic acid, 2-(propan-2-ylamino)ethanol are not extensively documented in public literature, the established methodologies in computational chemistry allow for their development.

The process involves several key stages. First, a dataset of compounds with known properties or activities, structurally related to the target molecule, is compiled. Molecular descriptors, like those detailed in the previous section, are then calculated for all compounds in the dataset. Statistical or machine learning techniques are subsequently employed to build a mathematical model that correlates the descriptors with the observed chemical behavior. rsc.orgnih.gov

Commonly used modeling techniques include:

Machine Learning (ML): Algorithms such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Extra Trees (ET) are powerful tools for uncovering complex, non-linear relationships between molecular structure and properties. rsc.orgnih.gov These models are trained on existing data to predict outcomes for new or unmeasured compounds.

Regression Analysis: Multivariate linear regression and other statistical methods can establish straightforward relationships between descriptors and a specific property, such as binding affinity or solubility. nih.govacs.org

For a compound like Octanoic acid, 2-(propan-2-ylamino)ethanol, which is an amino acid derivative, such models could predict a range of behaviors. For instance, models have been successfully developed to predict the solubility of peptides containing non-natural amino acids based on their physicochemical properties. biorxiv.org Similarly, research into benzoic acid derivatives has shown that ML models can accurately predict chemical reactivity parameters like Hammett constants using quantum chemical and structural descriptors. rsc.org These approaches could be adapted to predict the reactivity of the carboxylic acid and amine functionalities within Einecs 264-958-3.

The development of these predictive models is a fundamental task in modern chemistry, facilitating molecular design and analysis by enabling the rapid computational screening of chemical properties before undertaking expensive and time-consuming experimental work. acs.orgbiorxiv.org

Non Biological Academic Applications and Functional Exploration of Octanoic Acid, 2 Propan 2 Ylamino Ethanol

Role in Catalysis and Reaction Promotion

Protic ionic liquids derived from carboxylic acids and amines are recognized for their potential to act as catalysts, particularly in reactions requiring Brønsted acidity. The key feature of these PILs is the presence of a transferable proton, which allows them to function as homogeneous acid catalysts.

Organocatalytic Applications

The ammonium (B1175870) cation of the PIL, formed by the protonation of the amine, can donate a proton to activate substrates, a fundamental step in many acid-catalyzed reactions. This capability is particularly relevant in esterification, a widely studied application for acidic PILs. In the esterification of fatty acids (like oleic acid) with alcohols (like methanol or ethanol) to produce biodiesel, the PIL can enhance the reaction rate by protonating the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

The use of a PIL as a catalyst offers several advantages over traditional mineral acids like sulfuric acid, including potentially lower corrosion, easier separation from the product phase, and the possibility of catalyst recycling. Research on various acidic PILs has demonstrated high conversion yields in the synthesis of fatty acid esters. researchgate.netnih.govnih.govresearchgate.net For instance, studies on dicationic and sulfonic acid-functionalized ionic liquids in the esterification of oleic acid have reported yields exceeding 90%. nih.govnih.gov

Table 1: Representative Catalytic Performance of Acidic Ionic Liquids in Fatty Acid Esterification

| Catalyst Type | Fatty Acid | Alcohol | Reaction Time (h) | Conversion Yield (%) |

| Dicationic Imidazolium IL | Oleic Acid | Methanol | 5 | 93.2 |

| Sulfonic Acid-Functionalized IL | Oleic Acid | Methanol | 6 | 95.0 |

| Sulfonic Acid-Functionalized IL | Lauric Acid | Methanol | 1 | 95.3 |

| Dicationic Imidazolium IL | Oleic Acid | Methanol | 1.4 | 93.2 |

Note: This table presents illustrative data from studies on various acidic ionic liquids to demonstrate typical catalytic efficiency in esterification reactions. The data is not specific to Einecs 264-958-3 but is representative of its chemical class.

Precursor for Catalyst Development

Beyond direct organocatalysis, PILs like 2-(isopropylamino)ethanol (B91046) octanoate (B1194180) can serve as precursors or components in the development of more complex catalytic systems. Their ionic nature and tunable solubility make them suitable for immobilizing on solid supports like silica or polymers. This creates heterogeneous catalysts that combine the high activity of homogeneous systems with the ease of separation and recycling characteristic of heterogeneous catalysts. For example, imidazolium-based dicationic ionic liquids have been immobilized on supports like graphene oxide for various organocatalytic applications. nih.gov The functional groups on the PIL, such as the hydroxyl group on the cation, offer sites for further chemical modification, allowing for the synthesis of task-specific catalysts.

Interfacial Chemistry and Surfactant Science Research

The amphiphilic nature of 2-(isopropylamino)ethanol octanoate, which combines an eight-carbon hydrophobic tail with a polar ammonium-alcohol headgroup, makes it a surface-active agent. This structure is analogous to classic surfactants and drives its behavior at interfaces and its tendency to self-assemble in solution.

Micellar Systems and Self-Assembly Studies

In aqueous solutions, surfactant molecules above a specific concentration, known as the critical micelle concentration (CMC), aggregate to form micelles. tudelft.nlnih.gov This process is driven by the hydrophobic effect, where the nonpolar tails cluster together to minimize their contact with water, while the polar headgroups remain exposed to the aqueous phase. Protic ionic liquids composed of ammonium cations and alkyl carboxylate anions are known to exhibit this behavior. researchgate.net

The CMC is a critical parameter that defines the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles. The value is highly dependent on the molecular structure, particularly the length of the hydrophobic alkyl chain. While the specific CMC for this compound has not been published, data from homologous series like alkylammonium chlorides can provide an estimate of the behavior. Generally, the CMC decreases as the length of the alkyl chain increases.

Table 2: Critical Micelle Concentration (CMC) for Representative Surfactants

| Surfactant Type | Chemical Name | CMC (mol/L) |

| Anionic | Sodium Octyl Sulfate | 1.3 x 10⁻¹ |

| Anionic | Sodium Dodecyl Sulfate | 8.3 x 10⁻³ |

| Cationic | Dodecyltrimethylammonium Bromide | 1.6 x 10⁻² |

| Cationic | Hexadecyltrimethylammonium Bromide | 9.2 x 10⁻⁴ |

Note: This table provides CMC values for common surfactants to illustrate the range and dependence on alkyl chain length. The data is not specific to this compound.

Emulsification and Dispersion Research

The ability to reduce interfacial tension between immiscible liquids, such as oil and water, is a primary function of surfactants, enabling the formation and stabilization of emulsions. uri.educrimsonpublishers.com Fatty acid-based PILs are expected to be effective emulsifiers. By adsorbing at the oil-water interface, they form a protective layer around the dispersed droplets, preventing them from coalescing. The effectiveness of an emulsifier is influenced by its solubility in the respective phases, often described by Bancroft's rule, which states that the phase in which the emulsifier is more soluble will form the continuous phase. crimsonpublishers.com

Given its structure, 2-(isopropylamino)ethanol octanoate could be applied in the formulation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions. In academic research, such compounds are used to study the factors influencing emulsion stability, droplet size distribution, and phase behavior, which are critical for applications in food science, cosmetics, and enhanced oil recovery. nih.govnih.gov

Advanced Materials Science Applications

The unique properties of PILs, including their ionic conductivity, thermal stability, and chemical functionality, make them interesting candidates for applications in advanced materials science. One notable area for alkanolammonium carboxylates is corrosion inhibition.

Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. researchgate.netmdpi.com Alkanolamines and their salts with carboxylic acids are known to be effective corrosion inhibitors for metals like carbon steel, particularly in saline or acidic environments. mdpi.com

The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface. The polar headgroup (containing nitrogen and oxygen atoms with lone pairs of electrons) can coordinate with metal atoms, while the hydrophobic alkyl tail forms a protective barrier that repels corrosive species like water and chloride ions. This adsorption can block both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reaction sites, classifying it as a mixed-type inhibitor. mdpi.com Research on similar alkanolammonium salts has shown that inhibition efficiency increases with concentration, reaching over 90% at optimal levels. mdpi.com

Table 3: Representative Corrosion Inhibition Efficiency of an Alkanolammonium Salt on Carbon Steel

| Inhibitor Concentration (mol/L) | Corrosion Current Density (A·cm⁻²) | Inhibition Efficiency (%) |

| 0 (Blank) | 3.65 x 10⁻⁵ | - |

| 1 x 10⁻⁵ | 1.05 x 10⁻⁵ | 71.2 |

| 5 x 10⁻⁵ | 6.80 x 10⁻⁶ | 81.4 |

| 1 x 10⁻⁴ | 4.20 x 10⁻⁶ | 88.5 |

| 5 x 10⁻³ | 1.45 x 10⁻⁶ | 96.0 |

Note: This table presents data for Ethylethanolammonium 4-Nitrobenzoate in a 3% NaCl solution to illustrate the typical performance of this class of compounds as corrosion inhibitors. The data is not specific to this compound.

Polymer Additives and Modifiers

No specific studies or patents were identified that describe the use of Octanoic acid, 2-(propan-2-ylamino)ethanol as a polymer additive or modifier. Generally, compounds with both fatty acid and amino alcohol moieties can sometimes be explored for roles as plasticizers, lubricants, or antistatic agents in polymer formulations. However, no such applications have been documented for this specific compound.

Precursors for Nanomaterial Synthesis

There is no direct evidence in the scientific literature of Octanoic acid, 2-(propan-2-ylamino)ethanol being used as a precursor for nanomaterial synthesis. In broader contexts, long-chain carboxylic acids and amino alcohols have been utilized independently or as related structures to stabilize nanoparticles. For instance, long-chain carboxylic acids functionalized with chiral amino alcohol fragments have been employed to stabilize cobalt nanoparticles. Alkanoic acids, in general, are known to form self-assembled monolayers on the surface of metal oxide nanoparticles, acting as capping agents to control growth and impart stability. However, these general principles have not been specifically applied or studied with Octanoic acid, 2-(propan-2-ylamino)ethanol.

Role in Analytical Method Development and Chemical Sensing

A comprehensive search of academic and patent databases yielded no information on the role of Octanoic acid, 2-(propan-2-ylamino)ethanol in analytical method development or chemical sensing. The structure of the molecule, containing both a hydrophobic alkyl chain and a polar headgroup with potential coordination sites (amine and hydroxyl groups), could theoretically be investigated for applications in areas such as ion-selective electrodes, chemical sensors, or as a modifying agent in chromatographic separations. Nevertheless, no such research has been published.

Environmental Fate and Transformation in Academic Research Contexts for Octanoic Acid, 2 Propan 2 Ylamino Ethanol

Biotic Degradation Studies and Microbial Interactions

The biological degradation of Octanoic acid, 2-(propan-2-ylamino)ethanol is a crucial aspect of its environmental persistence.

Octanoic acid and its salts are considered to be readily biodegradable. europa.eu Studies have shown that fatty acids with chain lengths up to C18 are metabolized under aerobic conditions. europa.eu Specifically, octanoic acid has demonstrated high levels of biodegradation in screening tests. europa.eu For instance, some studies report degradation percentages of 80.2-86.2% in 28 days. europa.eu Fatty acid salts with a chain length of C8-10 have been reported to have half-lives of less than 25 hours in surface waters. europa.eu

Table 1: Biodegradability of Related Compounds

| Compound/Component | Test Type | Inoculum | Duration | Biodegradation (%) | Outcome | Reference |

| Octanoic acid, zinc salt | Manometric Respirometry (OECD 301F) | Activated sludge | 28 days | 80.2 - 86.2 | Readily biodegradable | europa.eu |

| Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane | Manometric Respirometry (OECD 301F) | Sewage effluent | 28 days | 86 | Readily biodegradable | epa.gov |

| Fatty acids, C6-18, triesters with trimethylolpropane | OECD 301B | Domestic activated sludge | 28 days | 62.9 | Readily biodegradable | epa.gov |

This table presents data for structurally similar compounds to infer the biodegradability of Octanoic acid, 2-(propan-2-ylamino)ethanol.

The primary metabolic pathway for octanoic acid in microorganisms is β-oxidation. europa.euresearchgate.net In this process, the fatty acid chain is sequentially broken down to produce acetyl-CoA, which then enters the citric acid cycle (TCA cycle) for complete oxidation to carbon dioxide and water. europa.euresearchgate.net This pathway is common for fatty acid degradation in aerobic environments. europa.eu Anaerobic degradation of fatty acids can also occur. europa.eu

The microbial metabolism of 2-(propan-2-ylamino)ethanol is less specifically documented in the provided context. However, ethanolamines, in general, can be utilized by microorganisms. The degradation would likely involve the oxidation of the alcohol group and dealkylation or deamination of the nitrogen-containing functional group. Microorganisms in various environments can metabolize different organic compounds, including those containing nitrogen. researchgate.net

Environmental Transport and Distribution Modeling

The transport and distribution of Octanoic acid, 2-(propan-2-ylamino)ethanol in the environment are governed by its physical and chemical properties. Upon dissociation, the octanoate (B1194180) anion, being a fatty acid, will have its transport influenced by its moderate water solubility and its tendency to adsorb to organic matter in soil and sediment. The 2-(propan-2-ylamino)ethanol cation is expected to be water-soluble.

Modeling of environmental fate often uses parameters like the octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc). For octanoic acid, the log Kow is less than 4, and the modeled bioconcentration factor (BCF) is less than 56.2, indicating a low potential for bioaccumulation. europa.eu

Table of Compound Names

| Common Name/Synonym | EINECS Number |

| Octanoic acid, 2-(propan-2-ylamino)ethanol | 264-958-3 |

| Octanoic acid | 204-677-5 |

| Caprylic acid | 204-677-5 |

| 2-(Propan-2-ylamino)ethanol | 203-712-0 |

| 2-Isopropylaminoethanol | 203-712-0 |

Volatilization from Aqueous and Soil Phases

Volatilization is a key process that governs the transport of chemicals from water and soil to the atmosphere. This process is influenced by the chemical's vapor pressure and its Henry's Law constant.

For Octanoic acid, the anionic form, which is predominant in most environmental conditions, is not expected to volatilize from moist soil or water surfaces. nih.gov The vapor pressure of the undissociated form of octanoic acid is low. nih.gov The Henry's Law constant for related compounds like 2-octanol (B43104) suggests that volatilization from water surfaces is an expected pathway. nih.gov The addition of other alcohols to a soil-water system has been shown to enhance the volatilization of organic compounds with high Henry's Law constants. nih.gov

Table 1: Physicochemical Properties Related to Volatilization for Octanoic Acid and a Related Compound

| Compound | Vapor Pressure (mm Hg) | Henry's Law Constant (atm-m³/mol) | Reference |

| Octanoic Acid | 3.71 x 10⁻³ | Not available for the salt | nih.gov |

| 2-Octanol | 0.24 | 3.2276 x 10⁻⁵ | nih.gov |

Note: Data for the specific compound Octanoic acid, 2-(propan-2-ylamino)ethanol is not available. The table presents data for the individual component, octanoic acid, and a structurally related alcohol to provide an indication of potential behavior.

Adsorption and Desorption Dynamics in Environmental Matrices

The mobility of a chemical in the environment is largely determined by its tendency to adsorb to soil and sediment particles. This is often quantified by the soil organic carbon-water partitioning coefficient (Koc).

For octanoic acid, the estimated Koc value suggests low mobility in soil for the undissociated form. nih.gov However, as an anion, it is not expected to adsorb strongly to soils based on organic carbon content alone. nih.gov For other fatty acid amine salts, the fatty acid component tends to adsorb strongly to soil and sediment, while the amine component is more mobile. europa.eu For instance, the LogKoc for a similar fatty acid, oleic acid, was estimated to be 4.01, indicating strong adsorption. europa.eu Studies on tallow (B1178427) alkyl amines ethoxylated, which are also UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substances, suggest they are expected to have some degree of sorption to sediments and soils. santos.com

The adsorption and desorption behavior of ionizable organic compounds like fatty acid amine salts is complex, as it is influenced by the pH of the surrounding environment which affects the ionization state of both the carboxylic acid and the amine functional groups. epa.gov The European Commission considers substances with a log Koc < 3 as mobile and those with a log Koc < 2 as very mobile. service.gov.uk

Table 2: Soil Adsorption Coefficient (Koc) for Related Fatty Acid Compounds

| Compound/Substance Class | Log Koc | Mobility Potential | Reference |

| Octanoic Acid (undissociated) | ~3.04 (estimated) | Low | nih.gov |

| Fatty acids, C16-18 and C18-unsatd., compds. with triethanolamine | 4.01 | Low | europa.eu |

| Tallow alkyl amines ethoxylated | Main components > 4 | Low | santos.com |

Note: Direct experimental Koc values for Octanoic acid, 2-(propan-2-ylamino)ethanol are not available. The presented data is for related fatty acid substances to infer potential adsorption behavior.

Methodologies for Environmental Monitoring and Trace Analysis in Research

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of chemicals in the environment. For fatty acid derivatives, chromatographic techniques are predominantly used.

The analysis of fatty acids in soil and sediment typically requires a derivatization step to increase their volatility for gas chromatography (GC) analysis, often coupled with mass spectrometry (MS). unlv.edu High-performance liquid chromatography (HPLC) is another powerful tool. For trace level determination of fatty acid metal salts in water, a method involving pre-labeling with a fluorescent tag followed by reversed-phase HPLC and fluorometric detection has been developed, achieving detection limits in the picomole range. nih.gov Another HPLC method with fluorescence detection was developed for determining free fatty acids in soil and plant samples. researchgate.net

For the analysis of fatty amines, which are structurally related to the cation part of the target compound, both GC and liquid chromatography (LC) methods have been established. researchgate.net The analysis of fatty amines can be challenging due to their chemical properties, but methods involving derivatization for GC-MS or direct analysis by LC-MS have been successfully applied. researchgate.net The monitoring of amidoamine synthesis, which involves reacting a fatty acid with an amine, can be tracked by quantifying the residual free amine and free carboxylic acid. google.com

Infrared spectroscopy has also been explored as a rapid screening technique for the analysis of fatty acids and their metal salts in various samples, providing rich information on their chemical components. mdpi.com

Future Research Directions and Emerging Paradigms for Octanoic Acid, 2 Propan 2 Ylamino Ethanol

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. rsc.org These technologies offer unprecedented opportunities to accelerate the discovery and optimization of chemical processes. By analyzing vast datasets, AI and ML algorithms can identify patterns and predict outcomes with remarkable accuracy, moving beyond traditional experimental heuristics. rsc.org

For compounds like Octanoic acid, 2-(propan-2-ylamino)ethanol, AI can be instrumental in several areas:

Predictive Modeling: AI models can predict the physicochemical properties, reactivity, and potential applications of new molecules. This is particularly useful in the early stages of drug discovery and materials science. ajrconline.org For instance, machine learning frameworks can screen for potential toxicity of amine chemistries, guiding the synthesis towards safer alternatives. researchgate.net

Reaction Optimization: AI can optimize reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield and minimize waste. rsc.org This is achieved through algorithms that learn from experimental data to suggest optimal parameters, reducing the number of experiments required. rsc.org

Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes for complex molecules, aiding chemists in designing more efficient and sustainable synthesis pathways. rsc.org

The integration of AI and ML into chemical research is shifting the paradigm from labor-intensive, trial-and-error approaches to data-driven, intelligent-guided processes. rsc.org This synergy between computational power and chemical knowledge is expected to significantly accelerate the pace of innovation in the field.

Development of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing processes, and ensuring safety. Advanced spectroscopic and imaging techniques are providing unprecedented insights into chemical transformations as they occur. spectroscopyonline.comacs.org

In Situ Spectroscopy for Reaction Monitoring:

Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FT-IR) spectroscopy allow for the continuous monitoring of reactant and product concentrations in a reaction mixture without the need for sampling. spectroscopyonline.com This provides valuable data on reaction kinetics and can help identify transient intermediates, leading to a deeper understanding of the reaction mechanism. spectroscopyonline.comresearchgate.net For esterification reactions, which are relevant to the synthesis of compounds like Octanoic acid, 2-(propan-2-ylamino)ethanol, in situ IR spectroscopy can track the changes in carbonyl peaks to monitor the reaction's progress and determine its endpoint accurately. spectroscopyonline.com

Chemometrics and Data Analysis:

The large datasets generated by in situ spectroscopic techniques can be analyzed using chemometric methods, such as Principal Component Analysis (PCA), to extract meaningful information. spectroscopyonline.com These statistical tools can help deconvolve complex spectra and identify the contributions of individual components, providing a clearer picture of the reaction dynamics. acs.org

The development of these advanced analytical methods is transforming process chemistry, enabling more precise control over reactions and facilitating the development of more efficient and robust synthetic processes. spectroscopyonline.com

Sustainable Chemical Manufacturing and Circular Economy Principles

The chemical industry is increasingly adopting the principles of green chemistry and the circular economy to minimize its environmental impact. cetjournal.itmdpi.com This involves designing products and processes that reduce waste, conserve resources, and utilize renewable feedstocks. mdpi.comtarosdiscovery.com

Green Chemistry in Synthesis:

The 12 principles of green chemistry provide a framework for designing more sustainable chemical processes. mdpi.com These principles include preventing waste, maximizing atom economy, using renewable feedstocks, and designing for degradation. mdpi.com For the synthesis of compounds like Octanoic acid, 2-(propan-2-ylamino)ethanol, this could involve using bio-based starting materials and employing catalytic methods to reduce the use of stoichiometric reagents. researchgate.net

Circular Economy in the Chemical Industry:

The circular economy aims to create a closed-loop system where waste is minimized and materials are reused and recycled. scielo.br In the context of chemical manufacturing, this means designing products that can be easily disassembled and their components recovered and repurposed. sustainability-directory.com This approach not only reduces environmental pollution but also creates economic value by turning waste into a resource. cetjournal.itscielo.br

The integration of green chemistry and circular economy principles is essential for the long-term sustainability of the chemical industry. mdpi.com By embracing these concepts, chemists can develop innovative solutions that are both environmentally responsible and economically viable. cetjournal.it

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The development of new synthetic methods and catalysts is a cornerstone of chemical innovation. Researchers are constantly seeking more efficient, selective, and sustainable ways to synthesize molecules.

Catalytic Systems for Esterification and Amination:

The synthesis of Octanoic acid, 2-(propan-2-ylamino)ethanol involves the formation of an ester and an amine group. Recent advances in catalysis offer promising routes for these transformations.

Enzyme Catalysis: Enzymes are highly specific and efficient catalysts that operate under mild conditions. mdpi.com Lipases, for example, have been successfully used to catalyze the synthesis of β-amino acid esters. mdpi.com

Organocatalysis: Organocatalysts are small organic molecules that can catalyze a wide range of reactions. acs.org They offer an alternative to metal-based catalysts, which can be toxic and expensive. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, making them easy to separate and reuse. rsc.org This is particularly advantageous for industrial processes. rsc.org

Sustainable Synthetic Routes:

There is a growing interest in developing synthetic routes that utilize renewable feedstocks. For example, researchers are exploring methods to synthesize amino acids from biomass-derived starting materials. researchgate.net The 'hydrogen borrowing' strategy is a waste-free catalytic amination method that shows promise for converting bio-based alcohols into amines. springernature.com

The exploration of these novel synthetic methodologies and catalytic systems will be crucial for the development of more sustainable and efficient processes for the production of Octanoic acid, 2-(propan-2-ylamino)ethanol and other valuable chemicals.

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of Einecs 264-958-3, and what characterization methods are essential for initial validation?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC) to confirm molecular structure and purity. For novel derivatives, elemental analysis and mass spectrometry are critical. Cross-reference spectral data with existing literature or databases, ensuring consistency in peak assignments and retention times. Always include detailed experimental conditions (e.g., solvent, temperature) to enable reproducibility .

Q. What strategies should researchers employ to design a robust literature review for this compound, ensuring alignment with experimental goals?

- Methodological Answer : Use systematic review frameworks (e.g., PICO) to define scope: